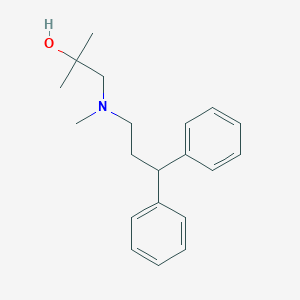

2,N-二甲基-N-(3,3-二苯基丙基)-1-氨基-2-丙醇

描述

Synthesis Analysis

The synthesis of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol involves a multi-step process starting from cinnamic acid. The key steps include alkylation of benzene, conversion to the corresponding acid chloride, reaction with methylamine, reduction with NaBH4-CH3COOH/THF, and final reaction under reflux to yield the target molecule. This synthesis route is notable for its cost efficiency and suitability for large-scale preparation, achieving a total yield of 62.7%. The structure of the synthesized compound was confirmed using ESI-MS and 1H-NMR techniques (W. Shaojie, 2004).

Molecular Structure Analysis

Although specific studies focusing on the molecular structure analysis of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol were not identified, related research on polymorphism in similar compounds provides insight into the challenges and techniques for characterizing such molecules. Spectroscopic and diffractometric techniques are crucial for identifying subtle structural differences, employing methods like powder X-ray diffraction (PXRD), solid-state nuclear magnetic resonance (SSNMR), and molecular spectroscopy including infrared and Raman spectroscopy (F. Vogt et al., 2013).

科学研究应用

抗抑郁剂:它已显示出作为抗抑郁剂的潜力,在抑郁动物模型中具有良好的活性,并且抗胆碱能副作用相对较低 (Clark 等人,1979).

止泻特性:其结构表明具有潜在的止泻特性 (Brüning 等人,2012).

对映选择性催化:结构上相关的的手性氨基醇顺式-2-氨基-3,3-二甲基-1-茚醇,是钯催化的对映选择性烯基胺化反应的有效配体 (Sudo 和 Saigo,1997).

简便合成:其合成提供了一种经济高效、简便的大规模制备途径 (Shaojie,2004).

对映选择性还原:它作为手性助剂用于硼烷对芳香酮的对映选择性催化还原 (Xing-shu 和 Rugang,1996).

CO2 吸收系统:由于后者具有生殖毒性,因此它已被研究为 CO2 吸收系统中 N-甲基-2-吡咯烷酮的替代品 (Karlsson、Drabo 和 Svensson,2019).

转移氢化催化剂:具有该化合物的钌配合物在 2-丙醇中作为苯乙酮衍生物的转移氢化的活性催化剂前体 (Aydemir 等人,2009).

分子建模:大环在分子建模和结构生物学中具有潜在应用 (Linden、Iliev 和 Heimgartner,2006).

抗真菌活性:该化合物对白色念珠菌和烟曲霉表现出抗真菌活性 (Miyauchi 等人,1996).

心脏选择性 β 受体阻断:由于其在心脏选择性 β 受体阻断中的最佳效力和选择性,因此被选用于临床试验 (Hoefle 等人,1975).

改善 CO2 捕获:建议将包含该化合物的混合物用于改善火力发电厂烟道气中的 CO2 捕获 (Patil 和 Vaidya,2020).

抗菌活性:其环状类似物的抗菌活性约为开链系列的两倍,尤其对致病真菌 (Dimmock 等人,1976).

安全和危害

属性

IUPAC Name |

1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO/c1-20(2,22)16-21(3)15-14-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19,22H,14-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWDISMNBYOLAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445859 | |

| Record name | 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100442-33-9 | |

| Record name | 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100442-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((3,3-Diphenylpropyl)(methyl)amino)-2-methyl-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100442339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(3,3-diphenylpropyl)(methyl)amino]-2-methyl-2-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propanol, 1-[(3,3-diphenylpropyl)methylamino]-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol in pharmaceutical chemistry?

A: 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol is a crucial intermediate in the synthesis of Lercanidipine Hydrochloride [, ]. Lercanidipine Hydrochloride is a calcium channel blocker with therapeutic applications in treating hypertension [, ].

Q2: Can you describe the synthetic route for producing 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, as described in the research?

A: The synthesis of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol involves a multi-step procedure, typically starting with cinnamic acid [, ]. Key steps include:

- Formation of 3,3-diphenylpropanoic acid: Cinnamic acid undergoes a Fridel-Crafts reaction with benzene to yield 3,3-diphenylpropanoic acid [, ].

- Conversion to N-methyl-3,3-diphenylpropanamide: 3,3-diphenylpropanoic acid is converted to its corresponding acid chloride and subsequently reacted with methylamine [, ].

- Reduction to N-methyl-3,3-diphenylpropanamine: The amide is reduced using reducing agents like NaBH4-CH3COOH/THF or KBH4/ZnCl2 [, ].

- Synthesis of Isobutylene oxide: 3-chloroisopropene is treated with sulfuric acid and hydrolyzed, followed by reaction with NaOH to obtain isobutylene oxide [].

- Final Coupling: N-methyl-3,3-diphenylpropanamine is reacted with isobutylene oxide to yield the target compound, 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol [].

Q3: What analytical techniques are used to confirm the structure of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol and the final product, Lercanidipine Hydrochloride?

A: The research primarily employs Electrospray Ionization Mass Spectrometry (ESI-MS) and proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy to verify the structures of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol and Lercanidipine Hydrochloride throughout the synthesis process [, ].

Q4: The research mentions a novel approach for synthesizing Lercanidipine Hydrochloride using a specific protecting group. Could you elaborate on this method?

A: A novel method utilizes trimethylsilyl chloride (TMSCl) as a protecting group for the hydroxyl group in 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol []. This protected intermediate is then reacted with the acid chloride of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid, followed by crystallization to obtain Lercanidipine Hydrochloride [].

Q5: Are there alternative synthetic pathways explored in the research for producing Lercanidipine Hydrochloride?

A: Yes, one paper [] describes an alternative route where 2,6-dimethyl-5-methoxycarbonyl-4-(3- nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid is first reacted with a substituted chlorophosphate to form a phosphono-ester derivative. This derivative is then reacted with 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol to yield Lercanidipine Hydrochloride []. This method reportedly results in fewer byproducts and a higher yield compared to traditional methods [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate](/img/structure/B20066.png)

![8-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B20067.png)

![trimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane](/img/structure/B20074.png)